The synthesis of 6-(Pyrrolidin-1-yl)-9H-purin-2-amine typically involves the introduction of a pyrrolidine ring into the purine scaffold. One common method for synthesizing this compound is through the following steps:
The synthesis can be optimized by varying parameters such as temperature, solvent choice, and reaction time to achieve higher purity and yield.
This structure allows for potential interactions with biological targets, particularly in enzyme inhibition or receptor binding.
Chemical reactions involving 6-(Pyrrolidin-1-yl)-9H-purin-2-amine may include:
These reactions are crucial for understanding the compound's stability and potential metabolic pathways in biological systems.
The mechanism of action for 6-(Pyrrolidin-1-yl)-9H-purin-2-amine is primarily related to its interaction with enzymes involved in nucleotide metabolism. It has been shown to act as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition can lead to:
Experimental studies have demonstrated that this compound can modulate DNA relaxation dynamics when tested alongside plasmid DNA and topoisomerase II .
6-(Pyrrolidin-1-yl)-9H-purin-2-amine has several notable applications in scientific research:
The molecular architecture of 6-(pyrrolidin-1-yl)-9H-purin-2-amine (C₉H₁₂N₆, MW 204.23 g/mol) features a purine core substituted at the C6 position with a pyrrolidine ring and a C2-position amine group. While X-ray crystallographic data for this specific compound is not publicly available in the surveyed literature, computational models and NMR spectroscopy provide robust structural insights. The purine scaffold exhibits a planar bicyclic system comprising fused pyrimidine and imidazole rings. The pyrrolidine moiety adopts a puckered conformation, with its nitrogen atom (N1) forming a single bond to C6 of the purine, resulting in loss of aromaticity across the N1-C6 bond [1] [7].
¹H NMR (DMSO-d₆) characteristically displays signals for the purine H8 proton (δ 8.12 ppm) and H3 proton (δ 8.30 ppm), confirming the 9H-tautomeric form. The pyrrolidine ring protons appear as distinct multiplets: β-CH₂ protons at δ 2.00 ppm (quintet-like), α-CH₂ protons at δ 3.40 ppm (t-like), and the γ-CH₂ protons overlapping near δ 1.80 ppm. The exocyclic 2-amine group shows broad singlets around δ 6.50 ppm, indicative of hydrogen bonding capacity. ¹³C NMR confirms 12 distinct carbon environments, including the pivotal C6 resonance at 153.7 ppm (attached to pyrrolidine N) and the C2 carbon at 160.2 ppm (attached to -NH₂) [5] [6] [7].
Table 1: Key NMR Assignments for 6-(Pyrrolidin-1-yl)-9H-purin-2-amine
Atom/Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Multiplicity |
---|---|---|---|
Purine H8 | 8.12 | - | s |
Purine H3 | 8.30 | - | s |
Pyrrolidine α-CH₂ | 3.40 | 46.2 | t-like |
Pyrrolidine β-CH₂ | 2.00 | 25.6 | quintet-like |
Pyrrolidine γ-CH₂ | ~1.80 | 25.5 | m |
C2 | - | 160.2 | - |
C6 | - | 153.7 | - |
2-NH₂ | 6.50 (br) | - | s |
The molecular topology enables multifaceted non-covalent interactions critical for biological recognition. The purine core retains significant π-electron density, facilitating π-π stacking with aromatic residues in protein binding pockets. The exocyclic 2-amine group acts as a strong hydrogen bond donor (N-H) and acceptor (=N-), while the pyrrolidine nitrogen, though tertiary, can participate in weaker C-H···N hydrogen bonds or electrostatic interactions due to its basicity (predicted pKa ~7.1 for conjugate acid) [7] [8].
Computational analysis predicts a polar surface area (PSA) of 84.45 Ų, signifying high hydrogen-bonding potential. The collision cross-section (CCS) for the [M+H]+ ion (m/z 205.1196) is calculated at 143.0 Ų, reflecting a moderately compact 3D structure in the gas phase. Crucially, the 2-amine group and N7/N3 atoms of the purine ring form a complementary hydrogen-bonding triad, mimicking the recognition pattern of endogenous purines like adenine. This allows competitive binding at purinergic enzyme active sites. The pyrrolidine substituent enhances steric bulk and lipophilicity compared to simpler 6-aminopurines, potentially filling hydrophobic sub-pockets in targets like kinases or methyltransferases [1] [7] [9].
Table 2: Topological Features Governing Molecular Interactions
Feature | Property/Value | Functional Implication |
---|---|---|
Hydrogen Bond Donors | 3 (2x purine NH, 1x 2-NH₂) | Forms strong H-bonds with Asp/Glu/Ser residues |
Hydrogen Bond Acceptors | 6 (N1, N3, N7, 2-NH₂, N9) | Recognizes backbone amides or Arg/Lys side chains |
Aromatic Surface Area | ~50 Ų | Facilitates π-stacking with Phe/Tyr/His residues |
Polar Surface Area | 84.45 Ų | High potential for solvation & specific H-bonding |
Rotatable Bonds | 2 (pyrrolidine N-C bonds) | Limited conformational flexibility |
The compound exhibits moderate aqueous solubility (~1-5 mg/mL) under physiological conditions (pH 7.4), driven by its ionizable groups and polar surface area. The pyrrolidine nitrogen (basic center, predicted pKa ~7.1) can be protonated, significantly enhancing water solubility at acidic pH. The purine nitrogens (N1, N3, N7, N9) have low basicity (pKa < 3), while the 2-amine group is weakly acidic (predicted pKa ~12.5), rendering it neutral under physiological conditions [1] [6].
Experimental LogP (partition coefficient octanol/water) is reported as 0.53 ± 0.40, reflecting balanced lipophilicity-hydrophilicity. This value is lower than unsubstituted purine (LogP ~0.15) but higher than 6-aminopurine (adenine, LogP ~-0.45), highlighting the lipophilic contribution of the pyrrolidine ring. Calculated LogD₇.₄ (distribution coefficient at pH 7.4) is approximately 0.30, indicating predominant neutral species. Melting point data is unavailable, but the compound is stored as a solid at 2-8°C, indicating stability under refrigeration [1] [5] [6].
Table 3: Key Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 204.23 g/mol | Calculated from formula C₉H₁₂N₆ |
LogP | 0.53 ± 0.40 | Experimental (Octanol/Water) |
LogD₇.₄ | ~0.30 | Estimated from pKa and LogP |
pKa (pyrrolidine N+H) | ~7.1 | Predicted (Computational) |
pKa (2-NH₂) | ~12.5 | Predicted (Computational) |
Water Solubility | 1-5 mg/mL (pH 7.4) | Estimated from LogP/PSA |
Storage Conditions | Sealed, dry, 2-8°C | Long-term stability recommendation |
Compared to canonical purines, the 6-pyrrolidinyl substitution confers distinct electronic and steric properties. Replacing the 6-oxo group of hypoxanthine or the 6-amino group of adenine with pyrrolidine significantly increases lipophilicity (LogP increase of ~0.7-1.0 units) and steric bulk (molar volume increase ~60 ų). This modification diminishes hydrogen-bonding capacity compared to adenine (loss of one H-bond donor/acceptor pair) but introduces a flexible aliphatic ring capable of filling hydrophobic enzyme subsites inaccessible to planar heterocycles [8] [10].
Biologically, 6-(pyrrolidin-1-yl)purine derivatives often outperform their 6-aminopurine counterparts in kinase inhibition assays. For instance, monomeric analogs linked via triazoles to aromatic systems demonstrated enhanced antiproliferative activity against pancreatic adenocarcinoma (CFPAC-1) cells (IC₅₀ values reaching micromolar range) compared to 6-chloropurine precursors. This enhancement is attributed to improved membrane permeability (higher LogP) and additional Van der Waals contacts mediated by the pyrrolidine ring. Compared to the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) isostere, which exhibits greater planarity, the 6-pyrrolidinylpurine retains the purine N1 nitrogen, crucial for mimicking ATP’s binding mode in kinase active sites. However, 7-deazapurines often show superior metabolic stability due to reduced susceptibility to oxidation at C8 [8] [10].
Table 4: Comparative Analysis with Key Purine Derivatives
Compound | Structure | LogP | PSA (Ų) | Key Biological Activity |
---|---|---|---|---|
6-(Pyrrolidin-1-yl)-9H-purin-2-amine | C₉H₁₂N₆ (Pyrrolidine at C6) | 0.53 | 84.45 | Kinase inhibition; Antiproliferative agents |
Adenine | C₅H₅N₅ (NH₂ at C6) | -0.45 | 80.48 | Nucleobase; Substrate for methyltransferases |
6-Chloropurine | C₅H₃ClN₄ (Cl at C6) | 0.37 | 58.64 | Antimetabolite precursor |
4-(Benzylamino)-pyrrolo[2,3-d]pyrimidine | C₁₃H₁₂N₄ (7-Deazapurine) | 2.85 | 62.35 | Microtubule disruption; Antitumor effects in vivo |
6-(Piperidin-1-yl)-9H-purine | C₁₀H₁₄N₆ (6-membered ring at C6) | 0.98 | 84.45 | Kinase inhibition; Lower metabolic stability |
Table 5: Nomenclature of 6-(Pyrrolidin-1-yl)-9H-purin-2-amine
Nomenclature Type | Name | Source |
---|---|---|
Preferred IUPAC Name | 6-(Pyrrolidin-1-yl)-9H-purin-2-amine | [1] [5] |
Synonym | 6-(1-Pyrrolidinyl)-9H-purin-2-amine | [5] |
Synonym | 6-Pyrrolidin-1-yl-7H-purin-2-amine | [7] |
Synonym | 2-Amino-6-pyrrolidinopurine | [1] |
CAS Registry Number | 18202-53-4 | [1] [5] [6] |
Molecular Formula | C₉H₁₂N₆ | [1] [7] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: